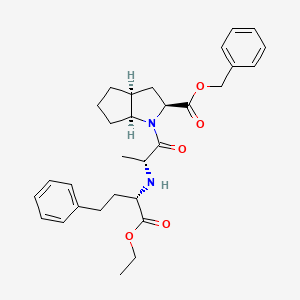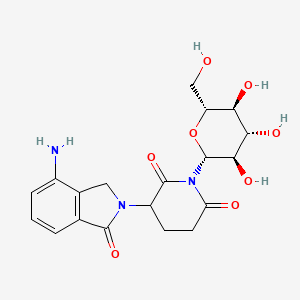
10-epi-Docetaxel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-epi-Docetaxel is a derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Docetaxel is a semi-synthetic product derived from 10-deacetylbaccatin III, a non-cytotoxic precursor extracted from the needles of the European yew tree, Taxus baccata . This compound shares a similar structure to docetaxel but with slight modifications that can influence its biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-epi-Docetaxel typically involves multiple steps starting from 10-deacetylbaccatin III. The process includes protection and deprotection steps, esterification, and selective oxidation reactions. One common synthetic route involves the following steps:
Protection of hydroxyl groups: Using protecting groups such as silyl ethers to protect the hydroxyl groups on 10-deacetylbaccatin III.
Esterification: Reacting the protected intermediate with a suitable esterifying agent to introduce the desired ester groups.
Selective oxidation: Using oxidizing agents like Dess-Martin periodinane to selectively oxidize specific positions on the molecule.
Deprotection: Removing the protecting groups to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
化学反应分析
Types of Reactions
10-epi-Docetaxel undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify specific functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Dess-Martin periodinane, Jones reagent.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives with potential therapeutic applications .
科学研究应用
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its interactions with cellular components and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential chemotherapeutic agent with improved efficacy and reduced toxicity compared to docetaxel.
Industry: Utilized in the development of novel drug delivery systems and formulations .
作用机制
10-epi-Docetaxel exerts its effects by binding to microtubules, stabilizing their structure, and preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound primarily targets the β-tubulin subunit of microtubules, inhibiting their dynamic instability and blocking cell proliferation .
相似化合物的比较
10-epi-Docetaxel is similar to other taxane derivatives, such as:
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another well-known taxane with a slightly different structure and mechanism of action.
Cabazitaxel: A newer taxane derivative with improved efficacy against certain resistant cancer types
Uniqueness
This compound is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties. These modifications may enhance its therapeutic potential and reduce side effects compared to other taxanes .
属性
分子式 |
C43H53NO14 |
|---|---|
分子量 |
807.9 g/mol |
IUPAC 名称 |
[(2S,3S,4S,7S,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30-,31-,32+,33+,35-,41+,42-,43?/m0/s1 |
InChI 键 |
ZDZOTLJHXYCWBA-DEFGFVJZSA-N |
手性 SMILES |
CC1=C2[C@@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


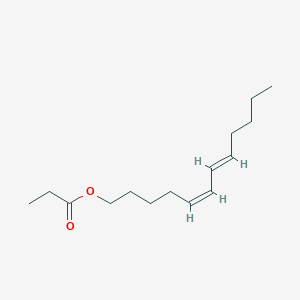
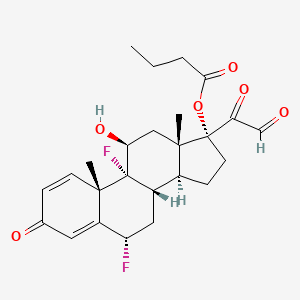

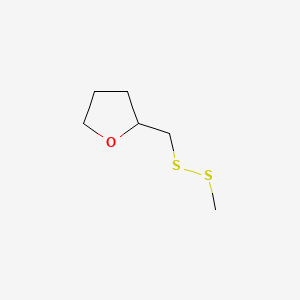
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
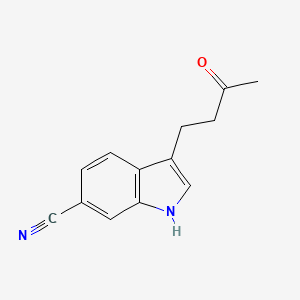
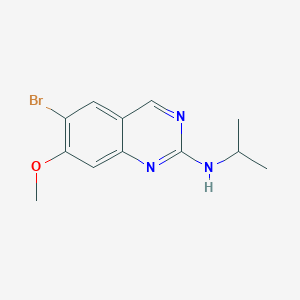
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)

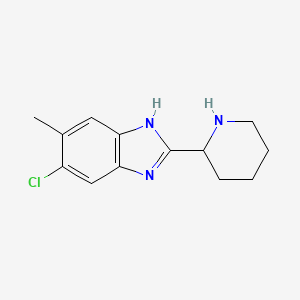
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
